molecular formula C23H17N3S B3019650 (Z)-3-(naphthalen-1-ylamino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile CAS No. 477187-87-4

(Z)-3-(naphthalen-1-ylamino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile

Cat. No.: B3019650
CAS No.: 477187-87-4
M. Wt: 367.47
InChI Key: PGRVOEGKHQXIHR-RGEXLXHISA-N
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Description

(Z)-3-(naphthalen-1-ylamino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile is a synthetic organic compound that features a naphthalene ring, a thiazole ring, and an acrylonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(naphthalen-1-ylamino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thioamide and an α-haloketone.

    Coupling with Naphthalene Derivative: The naphthalene ring is introduced through a coupling reaction, such as a Suzuki or Heck coupling, with a suitable naphthalene derivative.

    Formation of the Acrylonitrile Group: The acrylonitrile group is introduced through a Knoevenagel condensation reaction between an aldehyde and a nitrile compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the naphthalene ring or the thiazole ring.

    Reduction: Reduction reactions could target the acrylonitrile group, converting it to an amine or other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) can be used.

    Substitution: Electrophilic aromatic substitution reactions may use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction of the acrylonitrile group may produce primary amines.

Scientific Research Applications

Chemistry

    Organic Synthesis: The compound can be used as a building block for the synthesis of more complex molecules.

    Catalysis: It may serve as a ligand in catalytic reactions.

Biology

    Medicinal Chemistry:

Medicine

    Therapeutic Agents: Investigation into its potential as an anti-cancer or anti-inflammatory agent.

Industry

    Materials Science: Use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (Z)-3-(naphthalen-1-ylamino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile will depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-3-(phenylamino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile
  • (Z)-3-(naphthalen-1-ylamino)-2-(4-(m-tolyl)thiazol-2-yl)acrylonitrile
  • (Z)-3-(naphthalen-1-ylamino)-2-(4-(p-tolyl)oxazol-2-yl)acrylonitrile

Uniqueness

The uniqueness of (Z)-3-(naphthalen-1-ylamino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile lies in its specific combination of functional groups and aromatic rings, which may confer unique chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

(Z)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-(naphthalen-1-ylamino)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3S/c1-16-9-11-18(12-10-16)22-15-27-23(26-22)19(13-24)14-25-21-8-4-6-17-5-2-3-7-20(17)21/h2-12,14-15,25H,1H3/b19-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGRVOEGKHQXIHR-RGEXLXHISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC=CC4=CC=CC=C43)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\NC3=CC=CC4=CC=CC=C43)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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